An In-Depth Technical Guide to 2-Hydroxyisobutyric acid-d6
An In-Depth Technical Guide to 2-Hydroxyisobutyric acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyric acid-d6 (2-HIBA-d6) is the deuterated form of 2-hydroxyisobutyric acid, an endogenous metabolite. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes 2-HIBA-d6 a valuable tool in metabolic research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of 2-Hydroxyisobutyric acid-d6.
Core Chemical and Physical Properties
2-Hydroxyisobutyric acid-d6 shares similar chemical and physical properties with its non-deuterated analog. The primary difference lies in its molecular weight due to the presence of six deuterium atoms. The properties of both compounds are summarized below for comparison.
| Property | 2-Hydroxyisobutyric acid-d6 | 2-Hydroxyisobutyric acid |
| Synonyms | Acetonic acid-d6, 2-HIBA-d6, 2-Methyllactic acid-d6[2] | Acetonic acid, 2-HIBA, 2-Methyllactic acid, α-Hydroxyisobutyric acid[3] |
| Molecular Formula | C₄H₂D₆O₃[2] | C₄H₈O₃[3] |
| Molecular Weight | 110.1 g/mol [2] | 104.105 g·mol⁻¹[3] |
| CAS Number | 40662-45-1[2] | 594-61-6[3] |
| Appearance | Solid[2] | White solid[3] |
| Melting Point | Not specified, expected to be similar to the non-deuterated form. | 82.5 °C[3] |
| Boiling Point | Not specified, expected to be similar to the non-deuterated form. | 212 °C[3] |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: 1-10 mg/mL, PBS (pH 7.2): 1-10 mg/mL[2] | Soluble in water, ether, and alcohol. |
| Purity | ≥99% deuterated forms (d₁-d₆)[2] | Not applicable |
| Stability | Stable for ≥ 4 years when stored at -20°C.[2] | Stable under normal conditions. |
Experimental Protocols
Synthesis of 2-Hydroxyisobutyric acid-d6
Methodology adapted from general protocols for deuteration of carboxylic acids: [4][5][6][7][8]
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Starting Material: A potential starting material could be a derivative of 2-hydroxyisobutyric acid where the methyl hydrogens are more readily exchanged, or a precursor molecule that can be converted to 2-hydroxyisobutyric acid after deuteration. A common method for α-deuteration is the treatment of a carboxylic acid with a strong base in the presence of D₂O.
-
Reaction Conditions: The carboxylic acid is dissolved in a suitable solvent, and a strong base (e.g., sodium deuteroxide in D₂O) is added. The reaction mixture is then heated to facilitate the H/D exchange. The temperature and reaction time would need to be optimized for this specific compound.
-
Work-up and Purification: After the reaction is complete, the mixture is acidified with a deuterated acid (e.g., DCl in D₂O) and the product is extracted with an organic solvent. The solvent is then evaporated, and the resulting crude product can be purified by recrystallization or chromatography.
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Characterization: The final product is characterized by NMR and mass spectrometry to confirm the structure and determine the degree of deuteration.
Quantification by Mass Spectrometry
2-Hydroxyisobutyric acid-d6 is primarily used as an internal standard for the accurate quantification of endogenous 2-hydroxyisobutyric acid in biological samples by GC-MS or LC-MS/MS.[1]
-
Sample Collection: Collect a urine sample.
-
Internal Standard Spiking: To a 200 µL aliquot of urine, add a known amount of 2-Hydroxyisobutyric acid-d6 solution.
-
pH Adjustment and Extraction: Acidify the sample with HCl to a pH below 2. Saturate the solution with sodium chloride. Extract the organic acids with ethyl acetate.
-
Derivatization: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the organic acids into their more volatile trimethylsilyl (TMS) derivatives.
-
Incubation: Heat the sample at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.
-
Quantification: The concentration of 2-hydroxyisobutyric acid is determined by comparing the peak area of its characteristic ions to the peak area of the corresponding ions from the 2-Hydroxyisobutyric acid-d6 internal standard.
-
Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-hydroxyisobutyric acid and its deuterated internal standard to ensure high selectivity and sensitivity.
-
Quantification: Similar to GC-MS, the ratio of the peak area of the analyte to the internal standard is used for quantification.
Biological Significance and Signaling Pathways
2-Hydroxyisobutyric acid is increasingly recognized for its role in various metabolic processes and its association with several health conditions.[9][10] Its deuterated form is instrumental in studies investigating these roles.
Involvement in Mitochondrial Function
Recent studies have highlighted the protective effect of 2-hydroxyisobutyric acid on mitochondria. It has been shown to improve mitochondrial respiratory chain homeostasis, particularly by targeting the MT-ND3 subunit of Complex I.[11][12] This suggests a potential therapeutic role in conditions associated with mitochondrial dysfunction.
Caption: 2-HIBA's interaction with the mitochondrial respiratory chain.
Insulin/IGF-1 Signaling Pathway
2-Hydroxyisobutyric acid has been implicated in the modulation of the Insulin/IGF-1 signaling pathway. This pathway is crucial for cell growth, proliferation, and metabolism. Dysregulation of this pathway is associated with conditions like diabetes and cancer.[13][14][15][16][17]
Caption: Modulation of the Insulin/IGF-1 signaling pathway by 2-HIBA.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[18][19][20][21][22] 2-Hydroxyisobutyric acid may influence this pathway, thereby affecting cellular stress responses.
Caption: Influence of 2-HIBA on the p38 MAPK signaling pathway.
Conclusion
2-Hydroxyisobutyric acid-d6 is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its use as an internal standard enables precise and accurate quantification of its endogenous counterpart, facilitating a deeper understanding of the biological roles of 2-hydroxyisobutyric acid in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this important deuterated compound.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 10. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Down-Regulation of Insulin Like Growth Factor 1 Involved in Alzheimer's Disease via MAPK, Ras, and FoxO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mechanisms Underlying the Synergistic Action of Insulin and Growth Hormone on IGF-I and -II Expression in Grass Carp Hepatocytes [frontiersin.org]
- 18. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer | MDPI [mdpi.com]
- 20. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of the p38-MAPK pathway by hyperosmolarity and by WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]
